molecular formula C34H48Br2O2 B13898182 2,6-dibromo-9,10-bis(decyloxy)Anthracene CAS No. 827624-44-2

2,6-dibromo-9,10-bis(decyloxy)Anthracene

Cat. No.: B13898182
CAS No.: 827624-44-2
M. Wt: 648.5 g/mol
InChI Key: VJZJZGROFUQASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-9,10-bis(decyloxy)Anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of bromine atoms at the 2 and 6 positions and decyloxy groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-9,10-bis(decyloxy)Anthracene typically involves the bromination of anthracene followed by the introduction of decyloxy groups. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent etherification with decanol can be carried out under basic conditions using a base like potassium carbonate or sodium hydride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-9,10-bis(decyloxy)Anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted anthracene derivative, while coupling reactions would result in extended aromatic systems.

Scientific Research Applications

2,6-Dibromo-9,10-bis(decyloxy)Anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dibromo-9,10-bis(decyloxy)Anthracene exerts its effects is largely dependent on its interaction with other molecules. The bromine atoms and decyloxy groups can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The anthracene core can participate in π-π stacking interactions, which are crucial in the formation of organic electronic materials .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-9,10-bis(decyloxy)Anthracene is unique due to the combination of bromine and decyloxy substituents, which provide a balance of reactivity and solubility. This makes it particularly useful in the synthesis of complex organic materials and in applications requiring specific electronic properties .

Properties

CAS No.

827624-44-2

Molecular Formula

C34H48Br2O2

Molecular Weight

648.5 g/mol

IUPAC Name

2,6-dibromo-9,10-didecoxyanthracene

InChI

InChI=1S/C34H48Br2O2/c1-3-5-7-9-11-13-15-17-23-37-33-29-21-19-28(36)26-32(29)34(30-22-20-27(35)25-31(30)33)38-24-18-16-14-12-10-8-6-4-2/h19-22,25-26H,3-18,23-24H2,1-2H3

InChI Key

VJZJZGROFUQASX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCCCCCCCCC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.